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Compound of Interest

Compound Name: Levatin

Cat. No.: B241495 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the solubility and stability characteristics

of Levatinib, a multi-kinase inhibitor used in oncology. The data and protocols presented are

compiled from various sources to support research and development activities.

Levatinib: Core Properties
Levatinib, chemically known as 4-[3-chloro-4-[[(cyclopropylamino)carbonyl]amino]phenoxy]-7-

methoxy-6-quinolinecarboxamide, is a receptor tyrosine kinase (RTK) inhibitor.[1] It primarily

targets Vascular Endothelial Growth Factor (VEGF) receptors VEGFR1, VEGFR2, and

VEGFR3, as well as other RTKs involved in angiogenesis and tumor progression, such as

Fibroblast Growth Factor (FGF) receptors (FGFR1, 2, 3, and 4), Platelet-Derived Growth Factor

Receptor alpha (PDGFRα), KIT, and RET.[2][3][4]

Solubility Profile
Levatinib is a lipophilic molecule, which is reflected in its solubility profile. It is sparingly soluble

in aqueous media and demonstrates a preference for organic solvents.[1][5] The solubility is

also pH-dependent, decreasing as the pH increases.[6]

The following tables summarize the known solubility data for Levatinib and its mesylate salt in

various solvent systems.
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Table 1: Solubility of Levatinib in Organic Solvents and Aqueous Mixtures

Solvent System Solubility Conditions/Notes

Dimethyl Sulfoxide (DMSO) ~1 mg/mL Standard conditions

Dimethylformamide (DMF) ~1 mg/mL Standard conditions

DMSO ~20 mg/mL With ultrasonication

1:5 DMSO:PBS (pH 7.2) ~0.16 mg/mL
Prepared by first dissolving in

DMSO, then diluting.[1][5]

10% DMSO, 40% PEG300,

5% Tween-80, 45% saline
≥ 2.08 mg/mL (Clear Solution) -

10% DMSO, 90% (20% SBE-

β-CD in saline)
≥ 2.08 mg/mL (Clear Solution) -

10% DMSO, 90% corn oil ≥ 2.08 mg/mL (Clear Solution) -

Table 2: Qualitative and pH-Dependent Solubility of Levatinib Mesylate
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Solvent/Aqueous System Solubility Classification

Water Slightly soluble

Acetic Acid Sparingly soluble

Methanol Slightly soluble

N,N-dimethylformamide Slightly soluble

N-methylpyrrolidone Slightly soluble

Pyridine Slightly soluble

0.1 mol/L HCl Very slightly soluble

Britton-Robinson buffer (pH 3-11) Practically insoluble

Acetonitrile Practically insoluble

Dehydrated ethanol Practically insoluble

1-Propanol / 2-Propanol Practically insoluble

1-Octanol Practically insoluble

Isopropyl acetate Practically insoluble

Data for Table 2 sourced from[2][5]

Protocol 2.2.1: Preparation of a Stock Solution in Organic Solvent

Weigh the required amount of Levatinib, supplied as a crystalline solid.[1]

Select a suitable organic solvent, such as DMSO or dimethylformamide.[1]

Dissolve the Levatinib in the solvent of choice.

Purge the resulting stock solution with an inert gas (e.g., nitrogen or argon) to displace

oxygen and enhance stability.[1]

Protocol 2.2.2: Preparation of an Aqueous Solution

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.tga.gov.au/sites/default/files/auspar-lenvatinib-mesilate-160830-pi.pdf
https://www.smolecule.com/products/s532763
https://www.benchchem.com/product/b241495?utm_src=pdf-body
https://cdn.caymanchem.com/cdn/insert/19375.pdf
https://cdn.caymanchem.com/cdn/insert/19375.pdf
https://www.benchchem.com/product/b241495?utm_src=pdf-body
https://cdn.caymanchem.com/cdn/insert/19375.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b241495?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Due to its low aqueous solubility, a two-step process is recommended for preparing aqueous

solutions for in vitro assays.

Prepare a concentrated stock solution of Levatinib in 100% DMSO as described in Protocol

2.2.1.

Dilute the DMSO stock solution with the desired aqueous buffer (e.g., PBS, pH 7.2) to the

final working concentration.[1] A common ratio used is 1 part DMSO stock to 5 parts

aqueous buffer.[1][5]

Note: It is not recommended to store the final aqueous solution for more than one day due to

potential stability issues.[1]

Step 1: Stock Preparation

Step 2: Dilution

Final Product

Weigh Crystalline Levatinib

Dissolve in 100% DMSO

Purge with Inert Gas

Dilute DMSO Stock
with Aqueous Buffer (e.g., PBS)

Final Aqueous Solution
(Use within 24 hours)
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Click to download full resolution via product page

Caption: Workflow for preparing an aqueous solution of Levatinib.

Stability Profile
The stability of Levatinib is crucial for its storage, formulation, and therapeutic efficacy.

Table 3: Levatinib Stability and Degradation Summary

Condition Stability Assessment

Long-Term Storage
As a crystalline solid stored at -20°C, Levatinib

is stable for at least 4 years.[1]

Aqueous Solution
Not recommended for storage longer than one

day.[1]

Elimination Half-Life
The terminal elimination half-life in humans is

approximately 28 hours.[3]

Acid Hydrolysis
Sensitive; leads to the formation of degradation

products DP I and DP IV.[7]

Alkaline Hydrolysis
Sensitive; leads to the formation of degradation

products DP II, DP III, and DP V.[7]

Neutral Hydrolysis Comparatively stable.[7]

Oxidative Degradation Comparatively stable.[7]

Thermal Degradation Comparatively stable.[7]

Photolytic Degradation Comparatively stable.[7]

Protocol 3.2.1: Forced Degradation Study (as per ICH Guidelines)

Forced degradation studies are essential to develop stability-indicating analytical methods. A

typical study involves subjecting the drug substance to a series of stress conditions more

severe than accelerated stability conditions.
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Preparation: Prepare solutions of Levatinib in a suitable solvent.

Stress Conditions: Expose the solutions to the following conditions:

Acidic Hydrolysis: Treat with an acid (e.g., 0.1 N HCl) at an elevated temperature.

Alkaline Hydrolysis: Treat with a base (e.g., 0.1 N NaOH) at an elevated temperature.

Oxidative Degradation: Treat with an oxidizing agent (e.g., 3% H₂O₂).

Thermal Degradation: Expose the solid drug or a solution to dry heat.

Photolytic Degradation: Expose the drug solution to UV light (as per ICH Q1B guidelines).

Analysis: At specified time points, analyze the stressed samples using a validated stability-

indicating method, such as UPLC or HPLC, to separate the parent drug from any

degradation products.[7][8]

Mass Balance: Calculate the mass balance to ensure that the decrease in the parent drug

concentration correlates with the increase in the concentration of degradation products.[7]

Stress Conditions (ICH Q1A)

Levatinib Sample

Acid Hydrolysis Alkaline Hydrolysis Oxidative (H₂O₂) Thermal Photolytic (UV Light)

Analysis by
Stability-Indicating HPLC/UPLC

Identify & Quantify
Degradation Products

Click to download full resolution via product page
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Caption: Workflow for a forced degradation stability study of Levatinib.

Mechanism of Action: Target Kinases
Understanding the targets of Levatinib is essential for interpreting its biological activity in

various assays. The drug functions by binding to the ATP-binding site of multiple receptor

tyrosine kinases, inhibiting their activity.[3]

Drug

Primary Kinase Targets

Levatinib

VEGFR1 (FLT1)

 Inihibits

VEGFR2 (KDR)

 Inihibits

VEGFR3 (FLT4)
 Inihibits

FGFR1
 Inihibits

PDGFRα

 Inihibits

KIT

 Inihibits

RET

 Inihibits
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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